

Application Note: High-Diversity SPOS Using 4-Bromo-5-Methyl-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Bromo-5-Methyl-2-nitrobenzoic acid

CAS No.: 1708958-91-1

Cat. No.: B2580883

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Introduction: The "Three-Point Diversity" Scaffold

In modern drug discovery, **4-Bromo-5-Methyl-2-nitrobenzoic acid** serves as a high-value "privileged structure" intermediate.^{[1][2]} Unlike simple benzoic acids, this scaffold offers three distinct orthogonal handles for chemical diversification on a solid support:

- Carboxylic Acid (C-1): The anchor point for resin attachment (via amide or ester linkage) or the initiation site for heterocycle formation.^{[1][2]}
- Aryl Bromide (C-4): A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the introduction of biaryl or heteroaryl diversity before or after cyclization.^{[1][2]}
- Nitro Group (C-2): A "masked" amine.^{[1][2]} Once reduced, it serves as the nucleophile for intramolecular cyclization, forming cores like quinazolin-4(3H)-ones or 1,4-benzodiazepines.^{[1][2]}

The C-5 Methyl group provides a fixed steric and lipophilic element, often crucial for locking the conformation of the final drug candidate or improving metabolic stability.

Resin Selection & Loading Protocols

Strategic Choice: Rink Amide vs. Wang Resin

- Rink Amide Resin: Preferred for generating quinazolinones and benzodiazepines where the final cleavage releases a carboxamide or where the amide bond is part of the heterocycle.
- Wang Resin: Used when the final product requires a C-terminal acid or when synthesizing benzoxazinones (via ester linkage).[1]

Protocol A: Loading onto Rink Amide Resin (Amide Bond Formation)

Objective: Immobilize the scaffold via an amide linkage.[2]

- Swelling: Place Rink Amide MBHA resin (0.5–0.7 mmol/g loading) in a solid-phase reaction vessel. Swell in DMF for 30 min.
- Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 × 15 min). Wash resin with DMF (3x), DCM (3x), and DMF (3x).[1][2][3][4]
- Activation: In a separate vial, dissolve **4-Bromo-5-Methyl-2-nitrobenzoic acid** (3.0 equiv), HBTU (2.9 equiv), and HOBt (3.0 equiv) in anhydrous DMF. Add DIPEA (6.0 equiv).[1][2]
- Coupling: Transfer the activated solution to the resin. Shake at room temperature (RT) for 4 hours.
- QC Check: Perform a Kaiser test (ninhydrin). A negative result (colorless beads) indicates complete coupling.[1][2]
- Capping: Treat resin with acetic anhydride/pyridine (1:1) in DCM for 30 min to cap unreacted amines.

Core Workflow 1: Synthesis of 2-Amino-Quinazolinones

This workflow leverages the "Kundu Strategy" (Ref 1), utilizing the nitro group reduction to trigger cyclization with an immobilized isothioureia or amine.[1][2]

Step 1: Palladium-Catalyzed Cross-Coupling (The Bromide Handle)

Perform this step BEFORE nitro reduction to avoid catalyst poisoning by the free amine.[1][2]

Protocol:

- Suspend the resin-bound nitro-scaffold in degassed DMF/Water (9:1).[1]
- Add Aryl Boronic Acid (5.0 equiv), Pd(PPh₃)₄ (0.1 equiv), and Na₂CO₃ (10 equiv).
- Heat at 80°C for 16 hours under Argon atmosphere.
- Wash resin extensively: DMF (5x), H₂O (3x), MeOH (3x), DCM (3x).[1][2]
 - Note: The bromine at C-4 is replaced by the aryl group, establishing the first diversity point.[2]

Step 2: Nitro Reduction

Protocol:

- Swell resin in DMF.[1][2][3][4][5]
- Add a solution of SnCl₂·2H₂O (2.0 M) in DMF.[1][2]
- Shake at RT for 8 hours. (Alternative: Sodium dithionite in THF/H₂O can be used for milder conditions).[1][2]
- Wash resin with DMF (5x), 10% DIPEA/DMF (to neutralize HCl salts), and DCM.[1][2]

Step 3: Cyclization to Quinazolinone

Mechanism: The newly formed amine attacks an adjacent electrophile (e.g., an immobilized S-methylisothiourea or an aldehyde followed by oxidation).[1][2]

Protocol (Isothiocyanate Route):

- React the resin-bound amine with an Isothiocyanate (R-NCS, 5 equiv) in DMF at 60°C for 4 hours to form the thiourea.[1][2]
- Treat with Methyl Iodide (Caution: Carcinogen) in THF to form the S-methylisothiurea intermediate.[1]
- Heat in DMF at 80°C. The amine (from the original nitro group) attacks the isothiurea carbon, displacing MeSH and closing the ring.[2]

Step 4: Cleavage[2]

- Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
- Precipitate filtrate in cold diethyl ether.

Core Workflow 2: 1,4-Benzodiazepine Synthesis

This protocol targets the privileged benzodiazepine core, often used in CNS drug discovery (Ref 2).[1][2]

Protocol

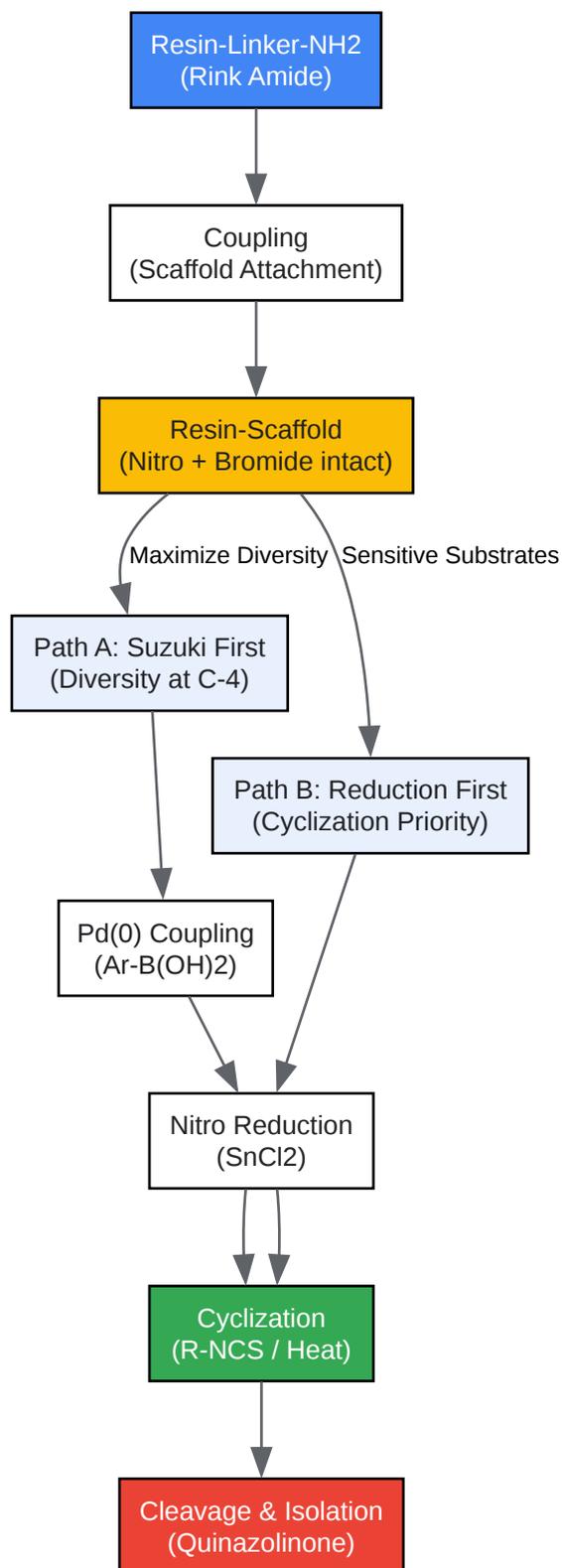
- Amino Acid Loading: Load an Fmoc-amino acid (e.g., Fmoc-Gly-OH or Fmoc-Ala-OH) onto Wang or Rink resin.[1][2] Deprotect Fmoc.
- Scaffold Coupling: Couple **4-Bromo-5-Methyl-2-nitrobenzoic acid** to the amino acid using the standard DIC/HOBt method.[1][2]
- Nitro Reduction: Reduce the nitro group using SnCl₂/DMF (as above).[1][2]
- Cyclization:
 - The resulting ortho-amino anilide can cyclize onto the amide backbone under acidic or thermal conditions.
 - Variation: For 1,4-benzodiazepine-2,5-diones, treat the resin with a base (e.g., DBU in DMF) to promote lactamization.[1][2]

- Diversity (Post-Cyclization): Perform Suzuki coupling on the cyclic product (on-resin) to install biaryls at the C-7 position (originally the C-4 bromine).

Visualization of Workflows

Logic Diagram: Quinazolinone Library Generation

The following diagram illustrates the divergent synthesis path enabled by the **4-bromo-5-methyl-2-nitrobenzoic acid** scaffold.



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Caption: Divergent SPOS workflow for Quinazolinone synthesis. Path A allows for biaryl diversification prior to ring closure.

Technical Data & Reagent Comparison

Table 1: Nitro Reduction Conditions on Solid Phase

Reagent System	Conditions	Pros	Cons
SnCl ₂ [1][2]·2H ₂ O / DMF	2.0 M, RT, 8h	Robust, complete reduction, compatible with halides.[1][2]	Tin waste disposal; requires extensive washing.[1]
Na ₂ S ₂ O ₄ / THF:H ₂ O	1.0 M, 50°C, 4h	Mild, aqueous-friendly, cheap.[1][2]	Can be slow on hydrophobic resins (PS-DVB).[1][2]
Fe / AcOH	80°C, 4h	Classic conditions, very cheap.[1][2]	Hard to remove iron particles from resin matrix.[1]

Table 2: On-Resin Suzuki Coupling Conditions (C-4 Bromide)

Parameter	Standard Protocol	Optimization for Steric Bulk (5-Methyl effect)
Catalyst	Pd(PPh ₃) ₄ (5-10 mol%)	Pd ₂ (dba) ₃ + SPhos (for hindered substrates)
Base	Na ₂ CO ₃ (aq) or K ₂ CO ₃	Cs ₂ CO ₃ (anhydrous) if base-sensitive
Solvent	DMF, DME, or Toluene/EtOH	DMF/Water (9:[1][2]1) often best for swelling
Temp/Time	80°C / 12-16h	Microwave: 100°C / 20 min

References

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